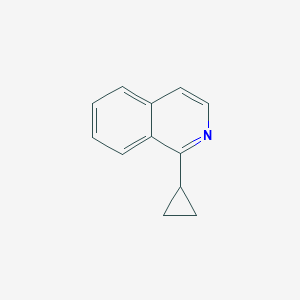
1-Cyclopropylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropylisoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines Isoquinolines are characterized by a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropylisoquinoline can be synthesized through several methods. One common approach involves the cyclization of an appropriate precursor, such as a cyclopropyl-substituted benzylamine, under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions: 1-Cyclopropylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides, alkylating agents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Dihydro derivatives.
Substitution: Various substituted isoquinolines.
科学研究应用
1-Cyclopropylisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Cyclopropylisoquinoline involves its interaction with specific molecular targets. The cyclopropyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the isoquinoline ring.
相似化合物的比较
Isoquinoline: The parent compound without the cyclopropyl group.
Quinoline: A structural isomer with the nitrogen atom in a different position.
1-Benzylisoquinoline: Another derivative with a benzyl group instead of a cyclopropyl group.
Uniqueness: 1-Cyclopropylisoquinoline is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C12H11N |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
1-cyclopropylisoquinoline |
InChI |
InChI=1S/C12H11N/c1-2-4-11-9(3-1)7-8-13-12(11)10-5-6-10/h1-4,7-8,10H,5-6H2 |
InChI 键 |
ORNHWMBVROAEMB-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


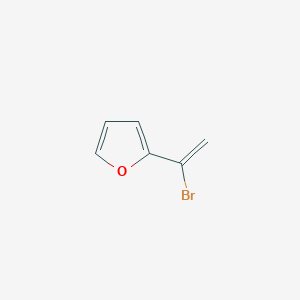
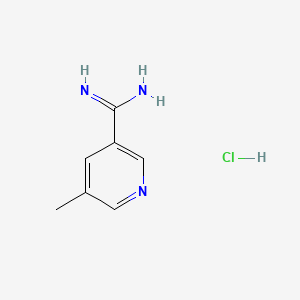
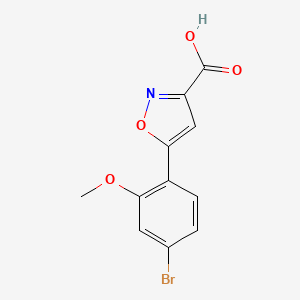
![5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13693775.png)
![4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide](/img/structure/B13693779.png)
![3-(Benzo[d][1,3]dioxol-4-yl)isoxazol-5-amine](/img/structure/B13693797.png)
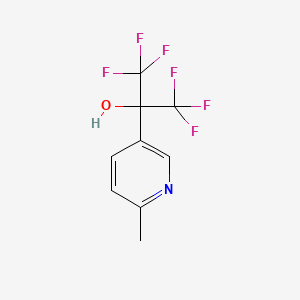
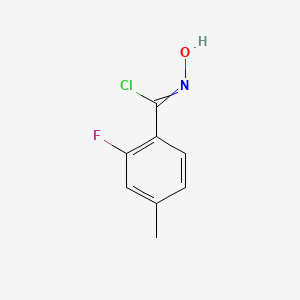

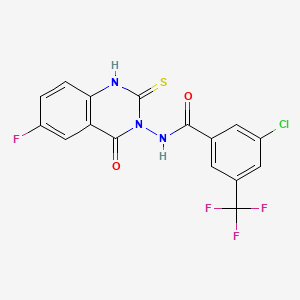
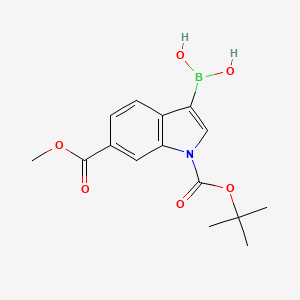
![Diazene, 1,2-bis[4-(hexyloxy)phenyl]-](/img/structure/B13693818.png)
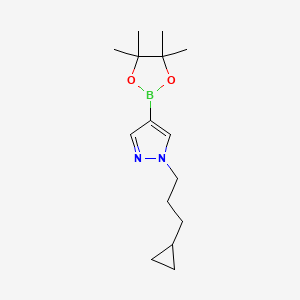
![(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one](/img/structure/B13693829.png)
